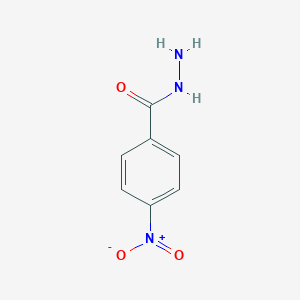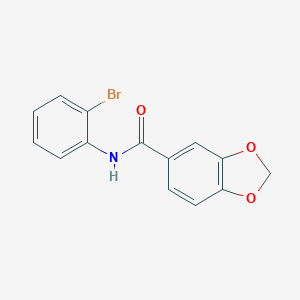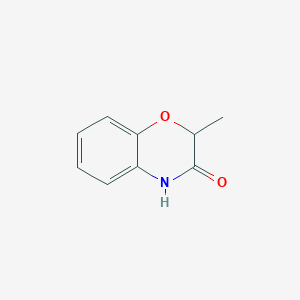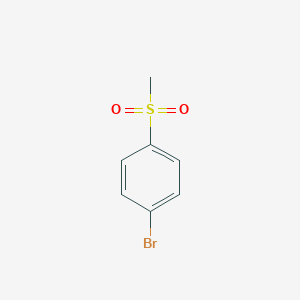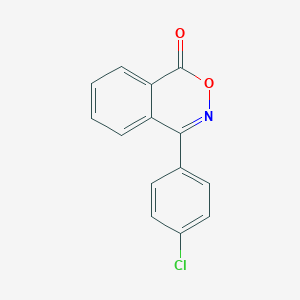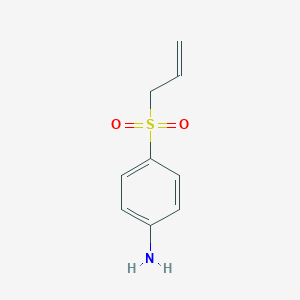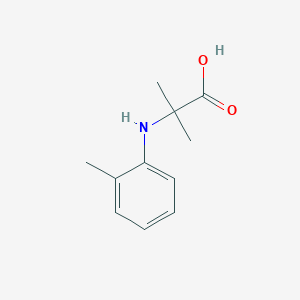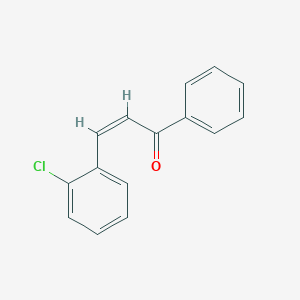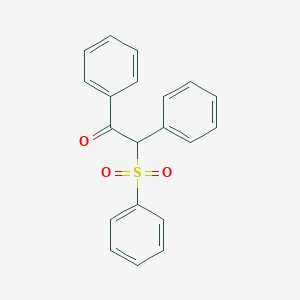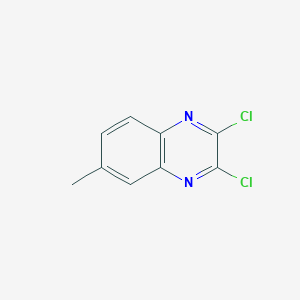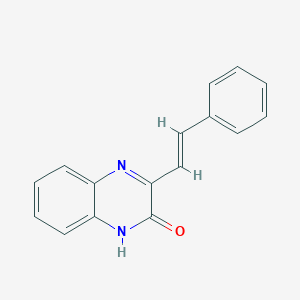
4-chloro-N-(2-methoxyphenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(2-methoxyphenyl)benzenesulfonamide, also known as CMBS, is a chemical compound that has been used in scientific research for various purposes. It is a sulfonamide derivative that is commonly used as a cross-linking agent for proteins and peptides.
作用机制
4-chloro-N-(2-methoxyphenyl)benzenesulfonamide cross-links proteins and peptides by reacting with the thiol groups of cysteine residues. The reaction involves the formation of a covalent bond between the sulfonamide group of 4-chloro-N-(2-methoxyphenyl)benzenesulfonamide and the thiol group of cysteine. This results in the formation of a stable cross-link between two protein or peptide molecules.
Biochemical and Physiological Effects:
4-chloro-N-(2-methoxyphenyl)benzenesulfonamide has been shown to have minimal effects on the biochemical and physiological properties of the proteins and peptides it cross-links. It does not affect the enzymatic activity or stability of proteins and peptides. However, 4-chloro-N-(2-methoxyphenyl)benzenesulfonamide may affect the conformational stability of proteins and peptides depending on the location of the cross-link.
实验室实验的优点和局限性
4-chloro-N-(2-methoxyphenyl)benzenesulfonamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cells and tissues. It is also a reversible cross-linking agent, which allows for the study of dynamic protein-protein interactions. However, 4-chloro-N-(2-methoxyphenyl)benzenesulfonamide has some limitations. It can only cross-link proteins and peptides that contain cysteine residues. It may also affect the conformational stability of proteins and peptides depending on the location of the cross-link.
未来方向
There are several future directions for the use of 4-chloro-N-(2-methoxyphenyl)benzenesulfonamide in scientific research. One direction is the study of protein-protein interactions in complex biological systems such as cells and tissues. 4-chloro-N-(2-methoxyphenyl)benzenesulfonamide can be used to study the interactions between proteins and peptides in their native environment. Another direction is the development of new cross-linking agents that can cross-link proteins and peptides that do not contain cysteine residues. This would expand the range of proteins and peptides that can be studied using cross-linking methods.
合成方法
The synthesis of 4-chloro-N-(2-methoxyphenyl)benzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-methoxyaniline in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in high yield after purification by column chromatography.
科学研究应用
4-chloro-N-(2-methoxyphenyl)benzenesulfonamide has been widely used in scientific research for various purposes. It has been used as a cross-linking agent for proteins and peptides to study protein-protein interactions, protein structure, and enzyme kinetics. 4-chloro-N-(2-methoxyphenyl)benzenesulfonamide has also been used as a probe to study the structure and function of ion channels and transporters. It has been used to label cysteine residues in proteins and peptides for mass spectrometry analysis.
属性
CAS 编号 |
7454-65-1 |
|---|---|
产品名称 |
4-chloro-N-(2-methoxyphenyl)benzenesulfonamide |
分子式 |
C13H12ClNO3S |
分子量 |
297.76 g/mol |
IUPAC 名称 |
4-chloro-N-(2-methoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H12ClNO3S/c1-18-13-5-3-2-4-12(13)15-19(16,17)11-8-6-10(14)7-9-11/h2-9,15H,1H3 |
InChI 键 |
HSLJICOYFKROTA-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Cl |
规范 SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Cl |
其他 CAS 编号 |
7454-65-1 |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



